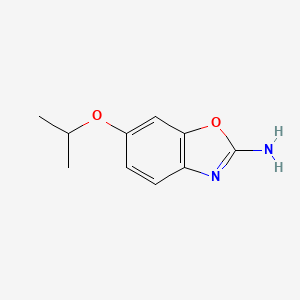

6-Isopropoxy-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yloxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKKRDOSSLFVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of Benzoxazol 2 Amine Scaffolds

Mechanistic Insights into Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole core is a critical step in the synthesis of the target compound. Various synthetic strategies have been developed, primarily revolving around the formation of the oxazole (B20620) ring from a substituted 2-aminophenol (B121084) precursor. researchgate.net

The most common approach to synthesizing 2-aminobenzoxazoles involves the cyclization of 2-aminophenol derivatives. acs.org For the synthesis of 6-isopropoxy-1,3-benzoxazol-2-amine, the required starting material is 2-amino-4-isopropoxyphenol. The cyclization can be achieved through several pathways:

Reaction with Cyanogen (B1215507) Halides or Equivalents: A traditional and widely published method involves the reaction of a 2-aminophenol with cyanogen bromide (BrCN). acs.org However, due to the high toxicity of BrCN, alternative and less hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed. acs.orgnih.gov The reaction with NCTS, typically activated by a Lewis acid such as BF₃·Et₂O, proceeds via an initial nucleophilic attack of the amino group on the activated cyano group. This is followed by an intramolecular cyclization where the hydroxyl group attacks the electron-deficient carbon of the cyano-adduct, leading to the formation of the benzoxazole ring. nih.gov

Condensation with Carboxylic Acids or Aldehydes: Benzoxazoles can also be formed by the condensation of 2-aminophenols with carboxylic acids, aldehydes, or other carbonyl compounds, often under harsh conditions like high temperatures or the presence of strong acids. nih.govbeilstein-journals.org These methods are more common for synthesizing 2-substituted (non-amino) benzoxazoles but can be adapted. For instance, reaction with an appropriate precursor can lead to a 2-substituted benzoxazole that is later converted to the 2-amino derivative.

Reaction with β-Diketones: The cyclization of 2-aminophenols with β-diketones, often catalyzed by a combination of a Brønsted acid and a copper salt (e.g., CuI), provides a route to various 2-substituted benzoxazoles. acs.org This method tolerates a range of substituents on the 2-aminophenol ring, including methoxy (B1213986) groups, which are electronically similar to the isopropoxy group. acs.org

The table below summarizes typical conditions for the cyclization of 2-aminophenol derivatives.

| Reactant with 2-Aminophenol | Catalyst/Reagent | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·Et₂O | 1,4-Dioxane | Reflux, 24-30 h | Good to Excellent | nih.gov |

| Aromatic Aldehydes | Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 °C, 5 h | 85-98% | acs.orgrsc.org |

| β-Diketones | Brønsted Acid / CuI | Not specified | Optimized conditions | Varies | acs.org |

| Tertiary Amides | Tf₂O / 2-Fluoropyridine | Not specified | Mild conditions | Varies | mdpi.comnih.gov |

An alternative and efficient route to 2-aminobenzoxazoles is the oxidative cyclodesulfurization of phenolic thioureas. nih.gov This process begins with the formation of a thiourea (B124793) intermediate by reacting a 2-aminophenol (e.g., 2-amino-4-isopropoxyphenol) with an isothiocyanate. researchgate.netsci-hub.box

The subsequent intramolecular cyclization is promoted by an oxidant. A plausible mechanism involves the following steps: nih.govsci-hub.box

Thiourea Formation: The amino group of the 2-aminophenol attacks the electrophilic carbon of the isothiocyanate to form a 1-(2-hydroxyaryl)-3-substituted-thiourea.

Oxidation: An oxidizing agent, such as iodine (I₂), hydrogen peroxide (H₂O₂), or potassium periodate (B1199274) (KIO₄), activates the thiourea. nih.govresearchgate.netsci-hub.box In the case of iodine, a base-promoted oxidative iodination of the sulfur atom may occur, forming an S-iodo intermediate. nih.gov

Intramolecular Cyclization: The phenoxide oxygen, formed under basic conditions, acts as a nucleophile, attacking the carbodiimide-like carbon of the activated thiourea. This step forms the C-O bond of the oxazole ring.

Desulfurization: The cyclized intermediate eliminates sulfur or a sulfur-containing species to yield the final 2-aminobenzoxazole (B146116) product. nih.govsci-hub.box

This method is often advantageous due to its mild conditions and the availability of various isothiocyanates, allowing for diverse substitutions on the exocyclic amino group. researchgate.netorganic-chemistry.org

Investigation of Post-Synthetic Chemical Modifications

Once the this compound core is synthesized, it can undergo various chemical transformations. The reactivity is dictated by the electron-donating nature of the amino and isopropoxy groups and the inherent properties of the benzoxazole ring system.

The benzoxazole ring system can participate in both electrophilic and nucleophilic substitution reactions. ontosight.ai

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzoxazole core is activated towards electrophilic substitution by the electron-donating effects of the fused oxazole ring, the 2-amino group, and the 6-isopropoxy group. These groups direct incoming electrophiles primarily to the positions ortho and para to them. Therefore, electrophilic substitution (e.g., halogenation, nitration) on this compound would be expected to occur at the 5- and 7-positions of the benzoxazole ring. researchgate.netontosight.ai

Nucleophilic Substitution: Nucleophilic substitution on the benzoxazole core is less common unless an activating group (e.g., a good leaving group) is present. cymitquimica.com For example, a halogenated benzoxazole could undergo nucleophilic displacement. ontosight.ai Additionally, radical nucleophilic substitution (Sʀɴ1) reactions have been used to form C-C and C-O bonds on the benzoxazole scaffold, particularly for intramolecular cyclizations. conicet.gov.ar

The functional groups attached to the benzoxazole core provide sites for further derivatization.

Amine Nitrogen: The 2-amino group is a primary site for modification. It can be readily acylated, alkylated, or used to form guanidino or other nitrogen-containing functionalities. google.com Acylation, for example, can be achieved by reacting the aminobenzoxazole with an acid chloride or anhydride. google.com These modifications are crucial for building more complex molecules from the primary amine scaffold.

Isopropoxy Group: The isopropoxy group is an ether linkage and is generally stable under many reaction conditions. Cleavage of the isopropyl group to yield the corresponding 6-hydroxy-1,3-benzoxazol-2-amine would typically require harsh conditions, such as treatment with strong acids like HBr or BBr₃, and is not a common post-synthetic modification unless specifically desired. The presence of the isopropyl group itself can influence the molecule's physical properties, such as solubility. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Benzoxazole Synthesis

The efficiency and outcome of benzoxazole synthesis are influenced by both kinetic and thermodynamic factors.

Reaction Kinetics: The rate of benzoxazole formation can be significantly affected by several factors.

Catalysts: The use of catalysts, such as Lewis acids (BF₃·Et₂O), Brønsted acids, or transition metals (e.g., copper, palladium), can dramatically increase the reaction rate. nih.govacs.orgcore.ac.uk Acidic catalysts, for example, accelerate the condensation of 2-aminophenols with aldehydes by activating the carbonyl group. acs.org

Substituent Effects: The electronic nature of substituents on the 2-aminophenol or the coupling partner can influence reaction kinetics. Electron-withdrawing groups on a benzylamine (B48309) reactant, for instance, were found to accelerate the formation of a benzoxazole core in a cascade reaction by stabilizing a key carbanion intermediate. acs.org

Temperature and Reaction Conditions: As with most chemical reactions, temperature plays a key role. Higher temperatures generally increase the reaction rate, but can also lead to side products. acs.orgacs.org Microwave irradiation has been employed to shorten reaction times. rsc.org

Thermodynamic Considerations: The stability of the benzoxazole ring system is a driving force for its formation.

Enthalpy of Formation: Experimental and computational studies have been performed on the thermochemistry of benzoxazole derivatives. researchgate.netresearchgate.net Benzoxazole itself is thermodynamically more stable than its isomers, 1,2-benzisoxazole (B1199462) and 2,1-benzisoxazole. acs.org The formation of the aromatic benzoxazole system from non-aromatic or less stable precursors is an energetically favorable process. researchgate.net

Reaction Equilibrium: While many benzoxazole syntheses are effectively irreversible due to the stability of the product, some steps, like the initial formation of intermediates, may be reversible. The reaction conditions are often optimized to drive the equilibrium towards the final product. acs.org

The table below presents kinetic data for a reaction involving a benzoxazole derivative, illustrating the type of data used to study reaction mechanisms.

| Time t (min) | Burette reading X (ml) | Rate Constant K (lit.mol⁻¹ min⁻¹) |

|---|---|---|

| 5 | 3.2 | 4.20 x 10⁻⁵ |

| 10 | 3.7 | 2.44 x 10⁻⁵ |

| 15 | 4.1 | 1.80 x 10⁻⁵ |

| 20 | 4.6 | 1.52 x 10⁻⁵ |

| 25 | 5.0 | 1.33 x 10⁻⁵ |

| 30 | 5.5 | 1.22 x 10⁻⁵ |

Computational and Theoretical Investigations of 6 Isopropoxy 1,3 Benzoxazol 2 Amine

Electronic Structure Analysis using Quantum Chemical Methods (e.g., DFT)

The electronic structure of 6-Isopropoxy-1,3-benzoxazol-2-amine can be thoroughly investigated using quantum chemical methods, with Density Functional Theory (DFT) being a prominent and effective approach. researchgate.net Such analyses provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties. By solving the Kohn-Sham equations, DFT calculations can determine the electron density and, from it, various electronic properties.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the distribution of HOMO and LUMO across the benzoxazole (B165842) core, the isopropoxy group, and the amine substituent would reveal the most probable sites for electrophilic and nucleophilic attack. Furthermore, the calculation of the molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This is invaluable for understanding intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 1.5 eV |

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is not rigid due to the presence of the flexible isopropoxy group. A comprehensive conformational analysis is essential to identify the most stable conformers and understand their relative energies. This is typically achieved by systematically rotating the rotatable bonds, such as the C-O bond of the isopropoxy group, and calculating the potential energy at each step.

Geometry optimization is a fundamental computational step that seeks to find the minimum energy structure of a molecule. researchgate.net Starting from an initial guess, the atomic coordinates are adjusted until the forces on each atom are close to zero. For this compound, this process would yield the precise bond lengths, bond angles, and dihedral angles corresponding to the most stable conformation. This optimized geometry is the foundation for all other computational investigations, including the prediction of spectroscopic properties and molecular dynamics simulations.

Table 2: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C(aryl)-O(isopropoxy) | 1.37 Å |

| Bond Length | C(benzoxazole)-N(amine) | 1.35 Å |

| Bond Angle | C-O-C (isopropoxy) | 118.5° |

| Dihedral Angle | C(aryl)-C-O-C | 178.2° |

Molecular Dynamics Simulations of Benzoxazol-2-amine Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules over time. uregina.canih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movement and how it interacts with its environment, such as a solvent or a biological macromolecule.

An MD simulation could be employed to understand how this compound interacts with water molecules in an aqueous solution, providing insights into its solubility and hydration patterns. More advanced simulations could model the interaction of this compound with a specific protein target, which is a common approach in drug discovery to investigate binding modes and affinities. researchgate.net These simulations can reveal crucial information about the stability of the compound-protein complex and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) governing the binding.

Prediction of Spectroscopic Properties (e.g., Vibrational Spectra)

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net

By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. For instance, the characteristic vibrational frequencies for the C-O-C stretch of the isopropoxy group, the N-H stretches of the amine group, and the vibrations of the benzoxazole ring system can be predicted. Comparing these theoretical spectra with experimental data can confirm the molecule's structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Amine | 3450 |

| N-H Asymmetric Stretch | Amine | 3550 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3050-3100 |

| C=N Stretch | Oxazole (B20620) Ring | 1650 |

| C-O-C Stretch | Isopropoxy Group | 1100 |

In Silico Modeling for Structure-Activity Relationship Elucidation

In silico modeling plays a crucial role in understanding the structure-activity relationship (SAR) of a series of compounds. nih.gov For this compound and its analogs, computational techniques can be used to build models that correlate structural features with biological activity. Quantitative Structure-Activity Relationship (QSAR) studies, for example, aim to develop mathematical models that relate the physicochemical properties of molecules to their activities.

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related benzoxazole derivatives, a QSAR model can be generated to predict the activity of new, unsynthesized compounds. mdpi.com This approach can guide the design of more potent and selective molecules by identifying the key structural modifications that enhance the desired biological effect. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for activity, is another powerful tool in SAR elucidation. mdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides the tools to investigate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and rate.

For example, theoretical studies could elucidate the mechanism of the synthesis of this compound or its subsequent reactions. scielo.br By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined. These studies can provide insights into the role of catalysts, the effect of substituents on reactivity, and the stereochemical outcome of a reaction.

Structure Activity Relationship Sar Studies of 6 Isopropoxy 1,3 Benzoxazol 2 Amine Derivatives

Impact of Substituents on the Benzoxazole (B165842) Core on Biological Activity

The benzoxazole nucleus serves as a foundational scaffold in numerous biologically active compounds. chemistryjournal.netjocpr.comrsc.org Its structural similarity to naturally occurring purine (B94841) bases, such as adenine (B156593) and guanine, is thought to enable favorable interactions with various biomolecules within living systems. chemistryjournal.net Modifications to this core, particularly the introduction of substituents on the benzene (B151609) ring, can profoundly modulate the pharmacological profile of the resulting derivatives.

Electronic Effects of Aromatic Ring Substitutions (e.g., Isopropoxy Group at C6)

The electronic properties of substituents on the benzoxazole ring play a significant role in determining biological efficacy. Generally, the introduction of electron-donating groups tends to enhance the activity of these compounds. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds bearing electron-donating substituents like methoxy (B1213986) and dimethylamino groups at various positions on a phenyl ring at C2 of the benzoxazole displayed notable antifungal activity, while only one derivative with an electron-accepting fluorine atom was active. nih.gov

The 6-isopropoxy group, being an electron-donating group, is anticipated to favorably influence the biological activity of 6-isopropoxy-1,3-benzoxazol-2-amine. This is supported by studies on related benzoxazole derivatives where acyl groups at the C6 position were found to be advantageous for analgesic and anti-inflammatory activities. jocpr.com Conversely, the presence of strong electron-withdrawing groups, such as a nitro group at the C6 position, has been shown to abolish the binding of benzoxazole derivatives to their biological targets, likely by reducing the basicity of the benzoxazole nitrogen (N3), which is crucial for hydrogen bonding. ucsd.edu

The following table illustrates the influence of C6 substituents on the biological activity of benzoxazole derivatives based on reported findings.

| Substituent at C6 | Electronic Effect | Impact on Biological Activity | Reference |

| Isopropoxy | Electron-donating | Expected to be favorable | - |

| Acyl | Electron-withdrawing (moderately) | Favorable for analgesic and anti-inflammatory activity | jocpr.com |

| Nitro | Strong electron-withdrawing | Abolishes binding to some biological targets | ucsd.edu |

Steric Hindrance and its Influence on Molecular Recognition

Beyond electronic effects, the size and spatial arrangement of substituents on the benzoxazole core can introduce steric hindrance, which in turn affects how the molecule interacts with its biological target. Bulky substituents can impede the optimal binding of the ligand to the active site of an enzyme or receptor. For example, in the study of 3-(2-benzoxazol-5-yl)alanine derivatives, a slight decrease in antifungal activity was observed for a compound with three methoxy groups, which was attributed to potential steric hindrance. nih.gov Similarly, derivatives with bulky hydrocarbon substituents at the C2 position were found to be inactive, possibly due to steric clashes. nih.gov

The isopropoxy group at the C6 position, while not excessively large, does introduce a degree of steric bulk that must be considered in the context of the specific biological target. The optimal size and positioning of substituents are crucial for achieving a favorable balance between beneficial electronic contributions and detrimental steric hindrance.

Role of the 2-Amino Group in Ligand-Target Interactions

The 2-amino group is a key functional moiety in many biologically active benzoxazole derivatives, playing a pivotal role in mediating interactions with their targets. This group can act as both a hydrogen bond donor and acceptor, forming crucial connections that stabilize the ligand-target complex.

In a notable example, the 2-amino group of certain benzimidazole (B57391) inhibitors was found to be essential for binding to the hepatitis C virus (HCV) internal ribosome entry site (IRES) RNA. ucsd.edu It participates in two hydrogen bonds with a guanosine (B1672433) residue in the RNA target. ucsd.edu When the benzimidazole core was replaced with a less basic benzoxazole system, the 2-amino group remained critical for activity. ucsd.edu Derivatives lacking the 2-amino modification completely lost their ability to bind to the RNA target. ucsd.edu This underscores the fundamental importance of this group for molecular recognition.

Furthermore, modifications to the 2-amino group itself can significantly impact activity. For instance, the addition of a N,N-dimethylaminopropyl modification at the 2-position of a benzoxazole derivative was investigated, highlighting that the nature of the substituent on the amino group can modulate binding affinity. ucsd.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazol-2-amines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netbohrium.com For benzoxazol-2-amines and related derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity. bohrium.comijrar.org

These models can provide valuable insights into the electrostatic, steric, and hydrophobic fields around the molecule that are important for biological function. For example, a 3D-QSAR study on benzoxazole derivatives with anti-inflammatory activity suggested that the addition of bulky groups on a phenyl ring attached to the benzoxazole core could lead to increased activity. ijrar.org Similarly, QSAR models have been developed for benzoxazole benzenesulfonamide (B165840) derivatives, identifying key pharmacophoric features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings that are crucial for their anti-diabetic activity. researchgate.net

The table below summarizes key parameters from a representative 3D-QSAR study on benzoxazole derivatives.

| QSAR Model | q² (Leave-one-out) | r² (Conventional) | Key Finding | Reference |

| CoMFA | 0.753 | 0.975 | Bulky groups on the phenyl ring increase anti-inflammatory activity. | bohrium.com |

| CoMSIA | 0.646 | 0.983 | Bulky groups on the phenyl ring increase anti-inflammatory activity. | bohrium.com |

Scaffold Hopping and Bioisosteric Replacements in Benzoxazole Research

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemical scaffolds with similar biological activities but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.govu-strasbg.frnih.gov

Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold while maintaining the original biological activity. nih.gov In the context of benzoxazole research, this could involve replacing the benzoxazole core with other heterocyclic systems. For example, researchers have used scaffold hopping to design novel inhibitors of aldehyde dehydrogenase 1A1 by replacing an indole-2,3-dione scaffold with a benzo[d]oxazol-2(3H)-one core. researchgate.net

These approaches, often guided by computational methods, are integral to the exploration of new chemical space and the development of next-generation therapeutic agents based on the benzoxazole scaffold. nih.govnih.gov

In Vitro Biological Activities of 6 Isopropoxy 1,3 Benzoxazol 2 Amine Derivatives

Antimicrobial Potential of Benzoxazol-2-amines

Benzoxazole (B165842) derivatives have demonstrated a wide spectrum of antimicrobial activities. nih.gov Their structural versatility allows for modifications that can enhance their efficacy against a range of microbial pathogens, including bacteria and fungi. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Synthetic benzoxazole derivatives are noted for their broad-spectrum antibacterial action. mdpi.com They have shown effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.comnih.gov

Studies have highlighted that the substitution patterns on the benzoxazole ring system significantly influence antibacterial potency. For instance, some amide and hydrazone derivatives of benzoxazolin-2-one showed considerable activity against E. coli and B. subtilis. mdpi.com In one study, a benzoxazole derivative substituted with a 4-(piperidinethoxy)phenyl group (derivative 47) displayed potent activity against the Gram-negative bacterium P. aeruginosa and the Gram-positive bacterium Enterococcus faecalis. mdpi.com Conversely, other studies have found that some 3-(2-benzoxazol-5-yl)alanine derivatives were selective, acting only against the Gram-positive B. subtilis, with high minimum inhibitory concentrations (MIC) for most tested compounds. nih.gov A series of triazole-based derivatives exhibited significant activity against both Gram-negative and Gram-positive bacteria. nih.gov

Antibacterial Activity of Benzoxazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Derivative 47 | P. aeruginosa (Gram-negative) | 0.25 | mdpi.com |

| Derivative 47 | E. faecalis (Gram-positive) | 0.5 | mdpi.com |

| Derivative 29 | E. faecalis (Gram-positive) | Significant | mdpi.com |

| Triazole Derivatives (69, 70) | Gram-positive & Gram-negative bacteria | 3.125 - 6.25 | nih.gov |

| 5,6-difluorosubstituted benzothiazole (B30560) (8t) | Gram-positive pathogens | Potent inhibitor | nih.gov |

Antifungal and Antimycobacterial Activities

The antimicrobial spectrum of benzoxazole derivatives extends to antifungal and antimycobacterial activities. Numerous derivatives have been reported to be effective against fungal strains such as Candida albicans and Aspergillus niger. nih.govijrpc.comnih.govderpharmachemica.com For example, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives showed good antifungal activity. nih.gov Specifically, compound P2B was noted for its efficacy against C. albicans. nih.gov Similarly, thiazolyl amine derivatives of benzoxazole (compounds 5b and 5e) demonstrated good activity against C. albicans and Aspergillus fumigatus. ijrpc.com A study on triazole derivatives found that compounds 69 and 70 had good antifungal activity, particularly against C. albicans, with MIC values ranging from 3.125 to 12.5 µg/mL. nih.gov

In the context of antimycobacterial agents, research has identified promising candidates within the benzoxazole family. A study on benzo[d]oxazol-2(3H)-one derivatives revealed that while many compounds were not effective against Mycobacterium tuberculosis, one specific derivative (6h) exhibited significant anti-mycobacterial activity, with an IC50 value comparable to the standard drug ciprofloxacin. rsc.org

Anticancer and Antiproliferative Mechanisms in Cell Lines

Benzoxazole derivatives are recognized as a promising class of compounds for cancer therapy, exhibiting a wide range of pharmacological activities including anticancer effects. mdpi.com They have been shown to exert cytotoxic effects against a diverse panel of human cancer cell lines. mdpi.comresearchgate.net

Cytotoxic Effects and Apoptosis Induction Studies

The antiproliferative activity of benzoxazole derivatives has been evaluated against numerous cancer cell lines, including those of the lung (NCI-H460, A549), breast (MCF-7), liver (HepG2), prostate (DU-145), colon (HCT-116), and cervix (HeLa). mdpi.comresearchgate.netnih.govrsc.org The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies significantly based on their chemical structure. For instance, several derivatives showed more pronounced activity against the non-small cell lung cancer (NSCLC) cell line NCI-H460 than the reference drug etoposide, with one compound (40) having an IC50 value of 0.4 μM. mdpi.com In another study, a series of benzoxazole derivatives exhibited promising cytotoxic effects against MCF-7 and HepG2 cell lines, with IC50 values in the low micromolar range. nih.gov

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. One derivative, compound 14b, was found to induce apoptosis in 16.52% of HepG2 cells and significantly increase the levels of caspase-3, a critical executioner enzyme in the apoptotic pathway. nih.gov Other studies have confirmed that various benzoxazole derivatives trigger apoptosis in cancer cells, often accompanied by cell cycle arrest. rsc.orgmdpi.com For example, certain derivatives induced apoptosis in breast cancer cells by upregulating pro-apoptotic proteins. Another compound (8d) not only showed a powerful apoptotic effect but also arrested the cell cycle in the pre-G1 phase. mdpi.com

Cytotoxic Activity of Benzoxazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Compound 40 | NCI-H460 (Lung) | 0.4 | mdpi.com |

| Compound 33 | NCI-H460 (Lung) | 1.1 | mdpi.com |

| Compound 8d | MCF-7 (Breast) | 3.43 | mdpi.com |

| Compound 8d | HCT116 (Colorectal) | 2.79 | mdpi.com |

| Compound 8d | HepG2 (Liver) | 2.43 | mdpi.com |

| Compound 14a | HepG2 (Liver) | 3.95 | nih.gov |

| Compound 14a | MCF-7 (Breast) | 4.054 | nih.gov |

| Compound 6c | A549, DU-145, HeLa (Lung, Prostate, Cervical) | 2.0 - 5.3 | rsc.org |

Enzyme Inhibition in Cancer Pathways (e.g., Kinases, PARP)

The anticancer effects of benzoxazole derivatives are often linked to their ability to inhibit key enzymes involved in cancer progression. A significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for tumor angiogenesis. nih.govmdpi.com Several benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors. nih.gov For example, compounds 14o, 14l, and 14b demonstrated high activity against VEGFR-2. nih.gov Further studies revealed derivatives with exceptional VEGFR-2 inhibition, with compound 8d showing an IC50 value of 0.0554 μM, which is more potent than the standard inhibitor sorafenib. mdpi.com

Beyond VEGFR-2, other kinases are also targeted. Derivatives have been developed that show inhibitory activity against both wild-type and mutated Epidermal Growth Factor Receptor (EGFR) enzymes. researchgate.net Other reported mechanisms include the inhibition of human topoisomerase II and other protein kinases. mdpi.com The ability of these compounds to interact with the ATP-binding site of these enzymes is a common feature of their inhibitory action. researchgate.net

Enzyme Modulatory Activities

The biological activity of benzoxazole derivatives is not limited to antimicrobial and anticancer effects; they also exhibit broader enzyme modulatory activities. For instance, some benzoxazole analogs have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases, with IC50 values in the low micromolar range. mdpi.com This suggests a potential role for these compounds in managing neurodegenerative disorders. mdpi.com

Furthermore, the benzoxazole scaffold has been incorporated into molecules designed to modulate sirtuins, a class of proteins involved in aging, stress resistance, and metabolism. google.com.na The ability of these compounds to inhibit other critical bacterial enzymes, such as DNA gyrase, has also been explored, highlighting a potential mechanism for their antibacterial effects. researchgate.net

Inhibition of Microbial Enzymes (e.g., DNA Gyrase, Urease)

While specific research on 6-Isopropoxy-1,3-benzoxazol-2-amine derivatives is limited, studies on the broader benzoxazole and structurally similar benzothiazole classes provide insights into their potential as inhibitors of microbial enzymes.

DNA Gyrase: DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, making it a validated target for antibacterial drugs. google.com This enzyme facilitates DNA supercoiling, a critical process for DNA replication and transcription. google.com The inhibition of its ATPase activity is a key mechanism for antibacterial agents. While direct studies on this compound derivatives are not prominent in the available literature, related benzoxazole structures have been investigated as DNA gyrase inhibitors. nih.gov For instance, a patent for heterocyclic derivatives as potential antibacterials includes isopropoxy groups in its general formula for compounds targeting DNA gyrase, though not specifically at the 6-position of a benzoxazol-2-amine. google.com Molecular docking studies on other 2-substituted benzoxazole derivatives suggest that their antibacterial activity may be linked to the inhibition of DNA gyrase. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. It is produced by various pathogenic bacteria, such as Helicobacter pylori, and contributes to several diseases, including peptic ulcers and urinary tract infections. nih.gov The search for effective urease inhibitors is a significant area of pharmaceutical research. nih.gov

Although direct experimental data on the urease inhibitory activity of this compound derivatives is not available, research on analogous scaffolds is informative. Studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally similar to benzoxazoles, have shown significant urease inhibition. mdpi.com In one study, derivatives were found to be more active than the thiourea (B124793) standard, with the compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide being the most potent. mdpi.comresearchgate.net Molecular docking suggested these compounds bind to the non-metallic active site of the urease enzyme. mdpi.comresearchgate.net Furthermore, a literature survey noted that 6-substituted-2-aminobenzothiazoles, including 6-methoxy, 6-ethoxy, and 6-isopropoxy derivatives, have been investigated for various biological properties, highlighting the relevance of substitutions at this position. mdpi.com

Table 1: Urease Inhibition by Related Benzothiazole Derivatives

| Compound | Structure | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | A benzothiazole derivative with a p-tolyl group at the 6-position. | 16.5 | mdpi.com |

| Thiourea (Standard) | Standard urease inhibitor. | Not specified in source | mdpi.com |

Modulation of Mammalian Enzymes (e.g., MAO, Proteases)

The interaction of benzoxazole derivatives with mammalian enzymes is a field of interest for treating a range of human diseases.

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate the levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576) in the brain. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.gov Research into 2,1-benzisoxazoles, a structural isomer of the 1,3-benzoxazole core, has identified potent and specific inhibitors of MAO-B. nih.gov However, specific studies detailing the MAO inhibitory properties of this compound derivatives are not present in the reviewed literature.

Proteases: Serine proteases are a large family of enzymes involved in various physiological processes, including blood coagulation, digestion, and inflammation. epo.org Dysregulation of these proteases can lead to diseases like thrombosis. epo.org While broad patents for serine protease inhibitors exist that encompass a vast chemical space, specific data on the protease modulating activity of this compound derivatives is not available. epo.org

Receptor Binding and Ligand Affinity Studies (e.g., Serotonin Receptors, S1P Transporter)

The ability of compounds to bind with high affinity and selectivity to specific receptors is a cornerstone of modern drug discovery.

Serotonin Receptors: The serotonin (5-HT) system is implicated in a wide array of physiological functions, and its receptors are targets for treating conditions like irritable bowel syndrome and psychiatric disorders. nih.gov Research has been conducted on 2-substituted benzoxazole derivatives as partial agonists for the 5-HT3 receptor. nih.gov In these studies, substitutions at the 5-position of the benzoxazole ring, such as a chloro group, were found to enhance potency. nih.gov While these findings underscore the potential of the benzoxazole scaffold to interact with serotonin receptors, specific binding affinity data for derivatives of this compound at various serotonin receptor subtypes is not detailed in the available scientific literature. nih.govgoogle.commdpi.com

S1P Transporter: The sphingosine-1-phosphate (S1P) signaling pathway is involved in numerous cellular processes, including cell migration, survival, and proliferation. Modulators of S1P receptors and transporters are being investigated for various therapeutic applications. Currently, there is no available information in the scientific literature regarding the binding or ligand affinity of this compound derivatives for the S1P transporter.

Antioxidant Properties and Mechanisms

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Phenolic compounds are well-known for their antioxidant capabilities. nih.gov The benzoxazole structure is present in a number of naturally occurring compounds with biological activity. nih.gov

Studies on structurally related benzothiazole derivatives have indicated potential antioxidant activity. For example, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were evaluated for multiple biological activities, including antioxidant effects. mdpi.com Similarly, other research has noted the antioxidant properties of various benzothiazole derivatives. researchgate.net However, direct experimental studies and detailed mechanistic data on the antioxidant properties specifically for this compound derivatives are not found in the currently accessible literature.

Table of Compounds Mentioned

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 6-isopropoxy-1,3-benzoxazol-2-amine, a single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

A suitable single crystal of the compound, grown from a solvent like acetonitrile, would be subjected to X-ray diffraction analysis. mdpi.com The resulting diffraction pattern would be used to solve the crystal structure. It is anticipated that the benzoxazole (B165842) ring system would be essentially planar. The crystal structure would likely be stabilized by intermolecular hydrogen bonds, particularly involving the amine group and the nitrogen and oxygen atoms of the benzoxazole core of adjacent molecules. semanticscholar.org

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| V (ų) | 1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.2-1.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the benzoxazole ring, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The amine protons might appear as a broad singlet. In the ¹³C NMR spectrum, characteristic chemical shifts would be observed for the carbon atoms of the benzoxazole core, including the C2 carbon bearing the amino group, as well as the carbons of the isopropoxy substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (benzoxazole) | 6.8 - 7.5 | 110 - 150 |

| -O-CH (CH₃)₂ (isopropoxy) | 4.5 - 4.7 (septet) | 70 - 72 |

| -O-CH(CH₃ )₂ (isopropoxy) | 1.3 - 1.4 (doublet) | 21 - 23 |

| -NH₂ | 4.0 - 5.0 (broad singlet) | - |

| C2 (benzoxazole) | - | 160 - 165 |

| C4, C5, C7 (benzoxazole) | - | 100 - 120 |

| C6 (benzoxazole) | - | 150 - 155 |

| C3a, C7a (benzoxazole) | - | 130 - 145 |

Infrared and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the oxazole (B20620) ring, and C-O stretching of the ether linkage. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the benzoxazole ring system.

Table 3: Expected Vibrational Frequencies (in cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Moderate |

| C=N Stretch (benzoxazole) | 1630 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O-C Stretch (ether) | 1200 - 1250 | Moderate |

| C-N Stretch (amine) | 1280 - 1350 | Moderate |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a prominent molecular ion peak (M⁺).

The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of the isopropoxy group, the loss of a methyl group from the isopropoxy moiety, and cleavage of the benzoxazole ring. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| [M]⁺ | Molecular ion of this compound |

| [M - 15]⁺ | Loss of a methyl radical (CH₃) from the isopropoxy group |

| [M - 43]⁺ | Loss of an isopropyl radical (C₃H₇) |

| [M - 59]⁺ | Loss of an isopropoxy radical (OC₃H₇) |

Derivatization and Analog Development of 6 Isopropoxy 1,3 Benzoxazol 2 Amine for Specific Research Objectives

Design and Synthesis of N-Substituted Analogs

The primary amine at the 2-position of the benzoxazole (B165842) ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships.

One of the most common methods for synthesizing N-substituted 2-aminobenzoxazoles involves the reaction of an appropriately substituted 2-aminophenol (B121084) with an isothiocyanate. For the target compound, this would begin with 2-amino-5-isopropoxyphenol (B581504). The reaction proceeds via an intermediate thiourea (B124793), which then undergoes iodine-mediated oxidative cyclodesulfurization to yield the final N-substituted 2-aminobenzoxazole (B146116) derivative. google.com This method is versatile, tolerating a range of electronic diversity on the isothiocyanate, including both electron-donating and electron-withdrawing groups. google.com

Furthermore, N-alkylation can be achieved, although direct alkylation may sometimes be challenging. Alternative strategies, such as the Smiles rearrangement, provide another route to N-substituted analogs. rsc.org A different approach involves using N-cyano-N-phenyl-p-toluenesulfonamide as a non-hazardous cyanating agent to react with 2-aminophenols, which can lead to the formation of 2-aminobenzoxazoles that can be further substituted. rsc.org

Table 1: Examples of Synthetic Routes for N-Substituted Analogs of 6-Isopropoxy-1,3-benzoxazol-2-amine

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| 2-Amino-5-isopropoxyphenol | Aryl/Alkyl Isothiocyanate, I₂ | Thiourea formation & Cyclodesulfurization | N-Aryl/Alkyl-6-isopropoxy-1,3-benzoxazol-2-amines |

| This compound | Acyl Chloride (e.g., Benzoyl chloride) | Acylation | N-Acyl-6-isopropoxy-1,3-benzoxazol-2-amines |

| 2-Amino-5-isopropoxyphenol | N-cyano-N-phenyl-p-toluenesulfonamide, LiHMDS | Cyclization | This compound (for further derivatization) |

Functionalization of the Benzene (B151609) Ring and Isopropoxy Moiety

Modification of the benzoxazole core itself provides another layer of diversity for analog development. This can involve electrophilic substitution on the benzene ring or chemical alteration of the isopropoxy group.

For more targeted modifications, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools. libretexts.org To utilize this chemistry, a halogen atom (e.g., bromine or iodine) must first be introduced onto the benzene ring. For instance, starting with a brominated precursor like 2-amino-4-bromo-5-isopropoxyphenol would allow for the synthesis of 6-isopropoxy-5-bromo-1,3-benzoxazol-2-amine. This bromo-derivative can then be coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the C5 position. nih.gov

The isopropoxy group itself can also be a point of modification. Cleavage of the ether bond, for example using a Lewis acid like boron tribromide (BBr₃), would yield the corresponding 6-hydroxy-1,3-benzoxazol-2-amine. This phenolic derivative can then be re-alkylated with various alkyl halides to generate a series of 6-alkoxy analogs, allowing for systematic exploration of the steric and electronic requirements of this position.

Table 2: Potential Functionalization Reactions on the this compound Scaffold

| Reaction Type | Reagent(s) | Site of Modification | Resulting Structure |

| Nitration | HNO₃, H₂SO₄ | Benzene Ring (C5 or C7) | Nitro-substituted derivative |

| Bromination | Br₂, FeBr₃ | Benzene Ring (C5 or C7) | Bromo-substituted derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Benzene Ring (requires pre-halogenation) | Aryl-substituted derivative |

| Ether Cleavage | BBr₃ | Isopropoxy Group | 6-Hydroxy derivative |

| O-Alkylation | Alkyl Halide, Base | 6-Hydroxy Group (post-cleavage) | 6-Alkoxy analogs |

Combinatorial Library Generation for High-Throughput Screening

To explore the chemical space around the this compound scaffold efficiently, combinatorial chemistry coupled with high-throughput screening is an invaluable strategy. Solid-phase synthesis is particularly well-suited for generating large libraries of related compounds. google.com

A general strategy for the solid-phase synthesis of a 2-aminobenzoxazole library could start by immobilizing a suitable 2-aminophenol precursor onto a resin. researchgate.netacs.org For instance, a 2-amino-5-isopropoxyphenol derivative could be attached to a solid support. The immobilized precursor can then be subjected to a series of reactions in a parallel or split-and-pool fashion. acs.org

One approach involves using a safety-catch linker, where a 2-mercaptobenzoxazole (B50546) is bound to the resin. acs.org Oxidation of the thioether linkage followed by displacement with various amines cleaves the product from the resin and simultaneously installs the desired N-substituent. acs.org This allows for the generation of a library of N-substituted this compound analogs.

Further diversification can be achieved by performing additional reactions on the resin-bound intermediate. acs.org For example, if the benzoxazole core contains a functional group handle (like a nitro group that is reduced to an amine), this can be further derivatized with a library of acyl chlorides or isocyanates before cleavage from the solid support. acs.org This multi-dimensional approach allows for the rapid generation of thousands of unique, yet structurally related, compounds. These libraries can then be screened against various biological targets to identify lead compounds for further optimization. google.com

Emerging Research Applications of Benzoxazol 2 Amine Scaffolds

Applications in Materials Science

The benzoxazole (B165842) core is a well-known fluorophore, and its derivatives are being investigated for various applications in materials science, particularly in the development of organic electronic materials and sensors.

Benzoxazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. Their rigid and planar structure, combined with tunable electronic properties through substituent modification, makes them attractive candidates for these applications. The introduction of an isopropoxy group at the 6-position, as in 6-Isopropoxy-1,3-benzoxazol-2-amine, can influence the molecule's solubility, solid-state packing, and electronic characteristics, which are critical for device performance.

Table 1: Hypothetical Optoelectronic Properties of a Benzoxazole Derivative

| Property | Value | Significance in Optoelectronics |

| Absorption Maximum (λabs) | 320 nm | Determines the wavelengths of light the material absorbs. |

| Emission Maximum (λem) | 450 nm | Indicates the color of light emitted, crucial for OLEDs. |

| Fluorescence Quantum Yield (ΦF) | 0.65 | Measures the efficiency of the light emission process. |

| HOMO Level | -5.4 eV | Highest Occupied Molecular Orbital energy, affects charge injection. |

| LUMO Level | -2.8 eV | Lowest Unoccupied Molecular Orbital energy, affects charge transport. |

| Band Gap | 2.6 eV | Energy difference between HOMO and LUMO, determines electronic properties. |

Note: The data in this table is illustrative for a generic benzoxazole derivative and not specific to this compound.

The inherent fluorescence of the benzoxazole scaffold makes it a valuable component in the design of fluorescent probes and sensors for the detection of various analytes, such as metal ions, anions, and biologically relevant molecules. The amino group at the 2-position and the isopropoxy group at the 6-position can act as recognition sites or modulating groups that influence the fluorescence properties upon interaction with a target analyte.

The development of such sensors involves designing molecules where the binding of an analyte causes a measurable change in the fluorescence intensity or wavelength. Although no specific sensor applications for this compound have been reported, the general principles are well-established for other benzoxazole derivatives.

Table 2: Example of a Benzoxazole-Based Fluorescent Sensor

| Sensor Compound | Target Analyte | Sensing Mechanism | Observed Change |

| 2-(2'-Hydroxyphenyl)benzoxazole | Zn2+ | Chelation-enhanced fluorescence (CHEF) | Fluorescence intensity increases significantly. |

| 2-Amino-6-nitrobenzoxazole | pH | Photoinduced electron transfer (PET) | Fluorescence is quenched at high pH and enhanced at low pH. |

Note: This table provides examples of sensing mechanisms in related benzoxazole compounds.

Agricultural Chemical Research

While the primary research focus for many benzoxazole derivatives has been in medicinal chemistry, their biological activity suggests potential applications in agriculture.

The biological activity of heterocyclic compounds like benzoxazoles makes them candidates for screening as potential herbicides or plant growth regulators. The specific substitution pattern of this compound could impart selective activity against certain plant species or influence plant development. However, there is a lack of published studies specifically investigating the herbicidal or plant growth regulatory effects of this compound. Research in this area would involve synthesizing the compound and screening it against a panel of representative plant species to assess its activity.

Industrial Chemical Synthesis and Intermediate Utility

The structure of this compound makes it a potentially useful intermediate in the synthesis of more complex molecules. The 2-amino group can be readily functionalized, and the benzoxazole ring can be further modified, allowing for the construction of a diverse range of chemical structures.

This compound could serve as a building block for the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific desired properties. The isopropoxy group can enhance solubility in organic solvents, which is a desirable property for a synthetic intermediate. The availability of this compound from commercial suppliers suggests its potential utility in synthetic chemistry research and development.

Table 3: Potential Synthetic Transformations of 2-Aminobenzoxazoles

| Reagent/Reaction Condition | Functional Group Transformation | Potential Product Class |

| Acyl chlorides/Anhydrides | Acylation of the 2-amino group | Amides, potential bioactive molecules |

| Aldehydes/Ketones | Formation of Schiff bases | Ligands, functional materials |

| Isocyanates/Isothiocyanates | Formation of ureas/thioureas | Biologically active compounds |

| Diazotization followed by Sandmeyer reaction | Replacement of the amino group | Halogenated or cyanated benzoxazoles |

Future Perspectives and Unexplored Research Avenues for 6 Isopropoxy 1,3 Benzoxazol 2 Amine

Development of Novel and Efficient Synthetic Routes

While general methods for the synthesis of 2-aminobenzoxazole (B146116) derivatives exist, often involving the reaction of o-aminophenols with cyanogen (B1215507) bromide or similar reagents, dedicated research into optimal synthetic routes for 6-Isopropoxy-1,3-benzoxazol-2-amine is a critical starting point. google.com Future work should focus on developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Key research objectives include:

Catalytic Methods: Investigating novel catalytic systems, such as those employing transition metals, could provide milder reaction conditions and greater functional group tolerance compared to traditional methods. core.ac.uk Research into palladium-catalyzed reactions for other benzoxazoles has shown promise. core.ac.uk

Microwave-Assisted Synthesis: The use of microwave reactors, which has been successfully applied to synthesize other heterocyclic libraries like pyrazolo[1,5-a]pyrimidines in significantly reduced reaction times, could be a valuable strategy for the rapid generation of this compound and its analogs. byu.edu

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and process control, enabling the efficient production of the compound for extensive biological screening and material science applications.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. | Identifying suitable starting materials and catalysts for a multicomponent assembly. |

| Novel Catalysis | Milder conditions, higher yields, functional group tolerance. | Screening transition metal catalysts (e.g., Pd, Cu, Ni) and ligands. core.ac.uk |

| Microwave-Assisted | Rapid reaction times, improved yields, high-throughput synthesis. | Optimization of reaction parameters (temperature, time, power). byu.edu |

| Flow Chemistry | Scalability, enhanced safety, precise process control. | Development and optimization of a continuous flow reactor setup. |

Deeper Exploration of Molecular Mechanisms of Action

The benzoxazole (B165842) nucleus is a versatile pharmacophore associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijrrjournal.comresearchgate.net The specific biological targets and molecular mechanisms of this compound remain uninvestigated. A systematic evaluation of its bioactivity is a crucial future direction.

Unexplored research avenues include:

Broad-Spectrum Biological Screening: Initial high-throughput screening against diverse biological targets, such as kinases, proteases, and G-protein coupled receptors, could identify potential therapeutic areas. For instance, various benzoxazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and poly (ADP-ribose) polymerase (PARP). researchgate.netmdpi.com

Kinase Inhibition Profiling: Given that many heterocyclic compounds, including pyrimidine (B1678525) derivatives, exhibit kinase inhibitory activity, screening this compound against a comprehensive kinase panel could uncover novel regulators of cell signaling pathways implicated in diseases like cancer. byu.edu

Antimicrobial and Antiviral Activity: The rise of drug-resistant pathogens necessitates the search for new antimicrobial agents. rsc.org The benzoxazole scaffold is present in compounds with documented antibacterial and antifungal activity. researchgate.net Future studies should assess the efficacy of this compound against a panel of clinically relevant bacteria, fungi, and viruses.

Mechanism Deconvolution: Upon identification of a significant biological activity, detailed mechanistic studies would be essential. This includes identifying direct molecular targets (e.g., via affinity chromatography or proteomics), elucidating effects on downstream signaling pathways, and validating the mechanism in cellular and potentially in vivo models.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization process. f1000research.com For this compound, integrating these methodologies can guide synthetic efforts, predict biological activities, and provide insights into molecular interactions.

Future directions in this area involve:

Molecular Docking and Virtual Screening: In the absence of experimental data, molecular docking studies can predict the binding affinity of this compound to the active sites of known drug targets. f1000research.comnih.gov This can help prioritize experimental screening efforts. For example, docking could be used to evaluate its potential as a Glycogen synthase kinase-3β (GSK-3β) inhibitor, a target for Alzheimer's disease. f1000research.com

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the stability of the ligand-protein complex, conformational changes, and the dynamics of molecular interactions over time, offering a deeper understanding beyond static docking poses. f1000research.com

Quantum Mechanics (QM) Calculations: DFT (Density Functional Theory) calculations can be employed to investigate the electronic properties, molecular geometry, and reactivity of the compound. researchgate.net This can help in understanding its chemical behavior and in designing derivatives with improved properties.

QSAR and Pharmacophore Modeling: Once initial biological data is generated for a series of analogs, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models can be developed. researchgate.netpreprints.org These models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

| Methodology | Application for this compound | Expected Outcome |

| Molecular Docking | Virtual screening against libraries of drug targets (e.g., kinases, proteases). nih.gov | Identification of potential biological targets and binding modes. |

| MD Simulations | Analysis of the stability and dynamics of predicted ligand-protein complexes. f1000research.com | Insight into the durability of molecular interactions and conformational flexibility. |

| DFT Calculations | Determination of electronic structure, reactivity indices, and spectral properties. researchgate.net | A fundamental understanding of the molecule's chemical and physical properties. |

| QSAR/Pharmacophore | Modeling the relationship between structural features and biological activity. researchgate.net | Predictive models to guide the synthesis of optimized analogs. |

Design of Next-Generation Benzoxazole-Based Research Tools and Chemical Probes

Beyond therapeutic potential, small molecules are invaluable as tools for basic research. The benzoxazole core is known for its favorable photoluminescent properties, making it an attractive scaffold for developing chemical probes. periodikos.com.br

Promising avenues for exploration include:

Fluorescent Probes: Benzoxazole and its derivatives can exhibit environmentally sensitive fluorescence, making them suitable for developing probes to detect specific analytes or changes in the cellular microenvironment. periodikos.com.brmdpi.com Research could focus on modifying the this compound structure to create probes that respond to specific metal ions, reactive oxygen species, or biomolecules. mdpi.comnih.gov

DNA-Binding Agents: Certain benzoxazole derivatives act as fluorescent DNA probes, often through intercalation. periodikos.com.br Investigating the DNA binding properties of this compound could lead to new tools for visualizing nucleic acids in living cells, potentially offering safer alternatives to mutagenic dyes. periodikos.com.br

Affinity-Based Probes: By attaching a reactive group or a reporter tag (like biotin) to the this compound scaffold, affinity-based probes can be developed. These tools are instrumental in target identification and validation studies, allowing for the isolation and identification of cellular binding partners.

Bioisostere Scaffolding: The 2-aminobenzoxazole core can serve as a bioisostere for other functionalities in drug design. nih.gov Exploring its use as a replacement for amide bonds or other heterocyclic systems in known bioactive molecules could lead to compounds with improved pharmacokinetic or pharmacodynamic profiles.

Q & A

Q. Optimization Tips :

- Temperature : Higher yields (70–85%) are achieved at 80–100°C for cyclization reactions .

- Catalysts : Iodine (I₂)-mediated oxidative cyclodesulfurization improves efficiency in green synthesis .

- Solvents : Polar aprotic solvents (e.g., DMSO) enhance reaction rates and purity .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced antimicrobial activity?

Answer:

SAR studies focus on substituent effects at key positions:

Q. Methodological Steps :

Derivative Synthesis : Modify substituents (e.g., replace isopropoxy with methoxy or fluoro groups) .

Biological Assays : Test antimicrobial activity against E. coli and S. aureus using MIC (Minimum Inhibitory Concentration) assays .

Computational Docking : Use software like AutoDock to predict binding affinity to DNA gyrase (PDB ID: 1KZN) .

Q. Example Data :

| Derivative | Substituent (Position 6) | MIC (E. coli, µg/mL) |

|---|---|---|

| Parent Compound | Isopropoxy | 12.5 |

| 6-Methoxy Analog | Methoxy | 25.0 |

| 6-Fluoro Analog | Fluoro | 6.25 |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 1.2 ppm for isopropoxy CH₃ groups) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) .

- X-ray Crystallography : Use SHELXL or ORTEP-III for structural refinement. Resolution < 0.8 Å ensures accurate bond-length measurements .

Q. Sample Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.045 |

| Bond Length (C-O) | 1.36 Å |

Advanced: What computational strategies are effective in predicting the interaction of this compound with bacterial DNA gyrase?

Answer:

Steps for In Silico Analysis :

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level .

Protein Preparation : Retrieve DNA gyrase structure (PDB: 1KZN) and remove water molecules using PyMOL .

Molecular Docking : Perform flexible docking with AutoDock Vina; analyze binding poses for hydrogen bonds with Ser84 and Asp73 residues .

Q. Key Metrics :

| Parameter | Value |

|---|---|

| Binding Energy | -8.2 kcal/mol |

| H-Bond Interactions | 3 |

Basic: What are the typical chemical reactions that this compound undergoes, and how do reaction conditions influence product distribution?

Answer:

Common Reactions :

- Oxidation : Forms sulfoxides using H₂O₂ in acetic acid .

- Reduction : Converts the amine to NH₂ using NaBH₄ in methanol .

- Substitution : Reacts with alkyl halides (e.g., CH₃I) in DMF under basic conditions .

Q. Condition Effects :

| Reaction | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂ (30%) | AcOH | 65 |

| Reduction | NaBH₄ | MeOH | 78 |

| Substitution | CH₃I, K₂CO₃ | DMF | 82 |

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

Answer:

Resolution Strategies :

Assay Standardization : Use CLSI guidelines for MIC assays to ensure reproducibility .

Purity Verification : Characterize compounds via HPLC (>95% purity) to exclude impurities .

Structural Confirmation : Compare crystallographic data with PubChem entries to validate structures .

Case Study :

A 2025 study reported 6-Isopropoxy-... MIC = 12.5 µg/mL, while a 2023 study found MIC = 25 µg/mL. Discrepancy resolved by identifying residual DMSO in the latter, which inhibited bacterial growth .

Basic: What solvent systems and catalysts are optimal for the green synthesis of this compound?

Answer:

Green Chemistry Approaches :

Q. Optimized Protocol :

- Conditions : 80°C, 6 hours, ethanol solvent, I₂ (5 mol%)

- Yield : 78% with 99% conversion .

Advanced: What in vitro and in silico approaches are synergistic in elucidating the mechanism of action of this compound?

Answer:

Integrated Workflow :

Enzyme Inhibition Assays : Measure IC₅₀ against DNA gyrase using a supercoiling assay .

Molecular Dynamics (MD) : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2.0 Å) .

Metabolomic Profiling : Use LC-MS to track cellular ATP depletion, confirming energy pathway disruption .

Synergistic Insights :

Docking predicts binding to DNA gyrase, while MD simulations show stable interactions corroborated by IC₅₀ = 1.2 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.